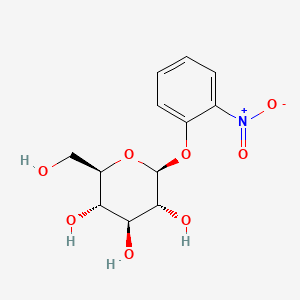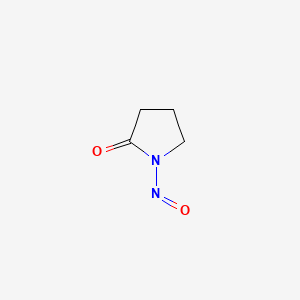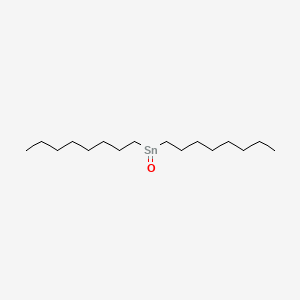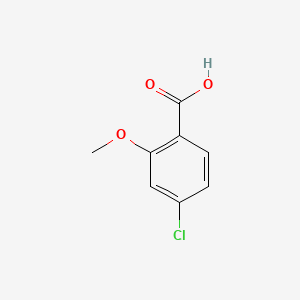
2-(4-Methoxyphenyl)acetamide
概述
描述
2-(4-甲氧基苯基)乙酰胺,也称为甲氧基乙酰苯胺,是一种有机化合物,属于苯乙酰胺类。其特征在于苯环上连接着一个甲氧基,以及一个乙酰胺基。 该化合物因其在化学、生物学和医学等多个科学领域的应用而闻名 .
作用机制
2-(4-甲氧基苯基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。例如,已知它会被肝脏酶代谢,导致形成可用于评估肝功能的反应性中间体。 该化合物的作用是通过涉及细胞色素P450酶的途径介导的 .
类似化合物:
4-甲氧基乙酰苯胺: 结构相似,但官能团不同。
N-(4-甲氧基苯基)乙酰胺: 另一种具有不同特性的苯乙酰胺衍生物。
乙酰苯胺: 缺乏甲氧基,导致不同的化学行为
独特性: 2-(4-甲氧基苯基)乙酰胺的独特性在于其官能团的特定组合,赋予其独特的化学反应性和生物活性。 其甲氧基提高了其溶解度和反应活性,与其他苯乙酰胺相比 .
准备方法
合成路线和反应条件: 2-(4-甲氧基苯基)乙酰胺可以通过几种方法合成。一种常见的方法是使4-甲氧基苯胺与乙酸酐反应。 该反应通常在回流条件下进行,产物通过重结晶纯化 .
工业生产方法: 在工业环境中,2-(4-甲氧基苯基)乙酰胺的生产通常涉及使用大型反应器和优化的反应条件,以确保高产率和纯度。 该过程可能包括溶剂萃取、蒸馏和结晶等步骤,以分离和纯化最终产品 .
化学反应分析
反应类型: 2-(4-甲氧基苯基)乙酰胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的羧酸。
还原: 还原反应可以将乙酰胺基转化为胺。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂或硼氢化钠。
主要生成产物:
氧化: 生成4-甲氧基苯甲酸。
还原: 生成4-甲氧基苯胺。
取代: 生成各种取代的苯乙酰胺.
科学研究应用
2-(4-甲氧基苯基)乙酰胺在科学研究中有着广泛的应用:
化学: 用作合成各种有机化合物的先驱体。
生物学: 用于研究酶活性代谢途径。
医学: 研究其潜在的治疗作用,以及作为肝功能测试的诊断剂。
工业: 用于生产药物和农药
相似化合物的比较
4-Methoxyacetanilide: Similar structure but with different functional groups.
N-(4-Methoxyphenyl)acetamide: Another phenylacetamide derivative with distinct properties.
Acetanilide: Lacks the methoxy group, leading to different chemical behavior
Uniqueness: 2-(4-Methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity compared to other phenylacetamides .
属性
IUPAC Name |
2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKQIWCQICCYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979618 | |
| Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-93-7 | |
| Record name | (4-Methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6343-93-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-METHOXYPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDT39HU3CZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of the structural differences between N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)acetamide (OM) and N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide (MA) on their polymerization rates?
A: Both OM and MA share the 2-(4-Methoxyphenyl)acetamide structure but differ in the position and nature of the methacrylic group attachment. This difference significantly impacts their reactivity in free radical polymerization. Specifically, OM, a methacrylic ester, polymerizes at a higher rate than MA, a methacrylamide. [] This difference is attributed to the electronic effects of the functional groups, influencing the reactivity of the π-double bond involved in the polymerization. []
Q2: How does the incorporation of this compound into methacrylic copolymers affect their glass transition temperature (Tg)?
A: Research indicates that the presence of large polar side groups like those in poly[N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)-acetamide] (poly-O) and poly[N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide] (poly-A) significantly influences the Tg of acrylic copolymers. [] The Tg values are dependent on the specific structure and orientation of the this compound moiety within the polymer chain. Further studies on copolymers with hydroxyethyl methacrylate suggest that the distribution of monomeric units, particularly the alternating diads, plays a crucial role in determining the overall Tg of the copolymer. []
Q3: What is the significance of studying the crystal structure of compounds containing this compound?
A: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. For instance, the single-crystal X-ray diffraction study of N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate, a complex molecule containing the this compound moiety, revealed important details about its molecular conformation and interactions with solvent molecules. [] This type of structural information is crucial for understanding the compound's stability, solubility, and potential for further modifications.
Q4: How does the pH of the environment affect the swelling and drug release properties of hydrogels containing this compound derivatives?
A: Research on pH-sensitive hydrogels incorporating methacrylic derivatives of this compound reveals that the pH of the surrounding environment plays a critical role in their swelling behavior and drug release kinetics. [] Specifically, these hydrogels exhibit increased swelling and faster hydrolysis in simulated intestinal fluid (SIF, pH 7.0) compared to simulated gastric fluid (SGF, pH 1.2). [] This pH-responsive behavior is attributed to the presence of ionizable groups, like methacrylic acid, within the hydrogel structure, which alter their swelling and degradation properties depending on the pH. [] This suggests potential applications of these materials for targeted drug delivery to specific regions of the gastrointestinal tract.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
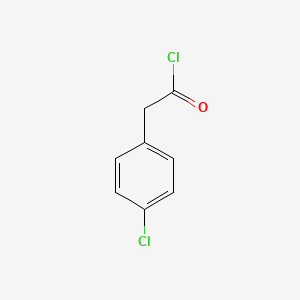
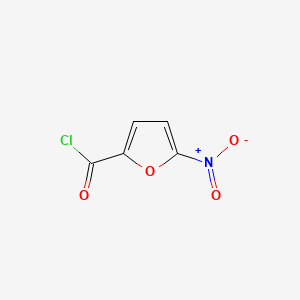
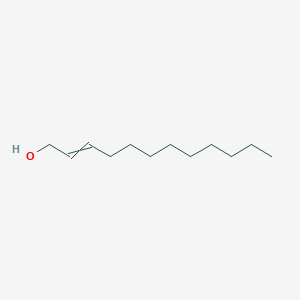
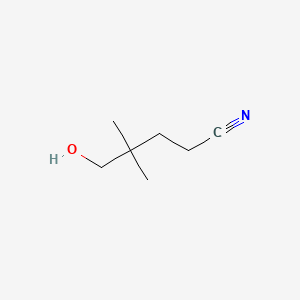
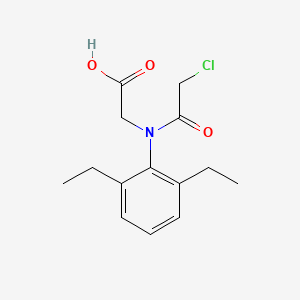


![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)
